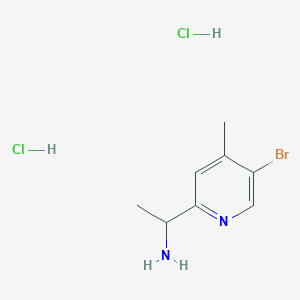
1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C7H10BrClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride typically involves the bromination of 4-methylpyridine followed by the introduction of an ethanamine group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can optimize the production process, making it more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine group to a less reactive form.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the ethanamine group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride
- 2-Acetamido-5-bromo-4-methylpyridine
Uniqueness
(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride is unique due to its specific stereochemistry and the presence of both a bromine atom and an ethanamine group. This combination of features makes it particularly useful in certain chemical reactions and biological studies, where stereochemistry and functional group interactions are critical.
Propiedades
Fórmula molecular |
C8H13BrCl2N2 |
|---|---|
Peso molecular |
288.01 g/mol |
Nombre IUPAC |
1-(5-bromo-4-methylpyridin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H11BrN2.2ClH/c1-5-3-8(6(2)10)11-4-7(5)9;;/h3-4,6H,10H2,1-2H3;2*1H |
Clave InChI |
FPLOVAYGGMBHHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1Br)C(C)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















